

Anwendungs- und Protokoll-Hinweise: Derivatisierung von 2-Nonanamin zur verbesserten Detektion

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonanamine

Cat. No.: B079882

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Nonanamin, ein primäres aliphatisches Amin, stellt aufgrund seiner geringen Flüchtigkeit, hohen Polarität und des Fehlens eines starken Chromophors eine analytische Herausforderung dar. Diese Eigenschaften führen zu einer schlechten Empfindlichkeit und einer unzureichenden chromatographischen Peakform in Standardanalyseverfahren wie der Gaschromatographie-Massenspektrometrie (GC-MS) und der Hochleistungsflüssigkeitschromatographie (HPLC). Die chemische Derivatisierung ist eine robuste Strategie, um diese Einschränkungen zu überwinden. Durch die Modifikation der Aminogruppe kann das Molekül so verändert werden, dass seine analytischen Eigenschaften erheblich verbessert werden, was eine genaue und empfindliche Quantifizierung ermöglicht.

Diese Anwendungshinweise beschreiben detaillierte Protokolle für drei gängige Derivatisierungsstrategien zur Verbesserung der Detektion von 2-Nonanamin:

- Acylierung für die GC-MS-Analyse: Erhöht die Flüchtigkeit und verbessert die massenspektrometrische Detektion.
- Fluoreszenzmarkierung für die HPLC-Analyse: Führt einen Fluorophor ein, um eine hoch empfindliche Detektion mittels Fluoreszenz- (FLD) oder UV-Detektoren zu ermöglichen.

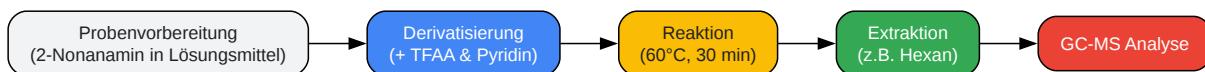
- Chirale Derivatisierung für die Enantiomerentrennung: Ermöglicht die Trennung und Quantifizierung von Enantiomeren auf achiralen Säulen.

Methode 1: GC-MS-Analyse durch Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Die Acylierung ist eine effektive Methode, um die Flüchtigkeit von polaren Analyten wie primären Aminen zu erhöhen und ihre thermische Stabilität für die GC-Analyse zu verbessern.

Die Reaktion mit Trifluoressigsäureanhydrid (TFAA) ersetzt den aktiven Wasserstoff der Aminogruppe durch eine Trifluoracetylgruppe. Dies reduziert die Polarität, minimiert die Wechselwirkungen mit der stationären Phase und führt zu schärferen, symmetrischeren Peaks.

[1] Die Einführung von Fluoratomen verbessert auch die Empfindlichkeit in der Massenspektrometrie, insbesondere bei Verwendung der chemischen Ionisation.[2]



[Click to download full resolution via product page](#)

Abbildung 1. Arbeitsablauf für die GC-MS-Analyse von 2-Nonanamin nach TFAA-Derivatisierung.

Detailliertes Versuchsprotokoll: TFAA-Derivatisierung

Materialien:

- 2-Nonanamin-Standard oder -Probe
- Trifluoressigsäureanhydrid (TFAA)
- Pyridin (wasserfrei)
- Lösungsmittel (z. B. Dichlormethan oder Ethylacetat, wasserfrei)
- Extraktionslösungsmittel (z. B. Hexan)
- Natriumsulfat (wasserfrei)

- Reaktionsgefäß (z. B. 2-ml-GC-Vials mit Schraubverschluss)
- Heizblock oder Wasserbad
- GC-MS-System

Verfahren:

- Probenvorbereitung: Eine bekannte Menge 2-Nonanamin (z. B. 1 mg) in 1 ml wasserfreiem Dichlormethan in einem Reaktionsgefäß lösen. Wenn die Probe in einer wässrigen Matrix vorliegt, muss sie zunächst extrahiert und getrocknet werden.
- Reagenz-Zugabe: 50 µl wasserfreies Pyridin (als Katalysator und Säurefänger) und anschließend 100 µl TFAA zur Probe geben. Das Gefäß sofort verschließen, um den Kontakt mit Luftfeuchtigkeit zu minimieren.
- Reaktion: Das Reaktionsgemisch gut durchmischen und für 30 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.[\[1\]](#)
- Aufarbeitung: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen. Das Lösungsmittel und überschüssige Reagenzien unter einem leichten Stickstoffstrom eindampfen.
- Extraktion: Den Rückstand in 1 ml Hexan aufnehmen. Um verbleibende polare Verunreinigungen zu entfernen, die Hexanphase mit 1 ml deionisiertem Wasser waschen. Die organische Phase abtrennen und über wasserfreiem Natriumsulfat trocknen.
- Analyse: Einen Aliquot (typischerweise 1 µl) der getrockneten Hexanlösung in das GC-MS-System injizieren.

Beispielhafte GC-MS-Bedingungen:

- Säule: DB-5ms (30 m x 0,25 mm ID, 0,25 µm Filmdicke) oder äquivalent
- Trägergas: Helium, konstante Flussrate von 1,2 ml/min
- Injektor-Temperatur: 250°C

- Ofenprogramm: 60°C für 2 min halten, dann mit 10°C/min auf 280°C erhöhen und 5 min halten.
- MS-Transferleitung: 280°C
- Ionenquelle: 230°C
- Modus: Elektronenstoßionisation (EI), Scan-Bereich 50-400 m/z oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit.

Methode 2: HPLC-Analyse durch Fluoreszenzmarkierung mit Dansylchlorid

Für die HPLC-Analyse ist die Derivatisierung mit einem chromophoren oder fluorophoren Reagenz entscheidend, da aliphatische Amine keine signifikante UV-Absorption oder Fluoreszenz aufweisen. Dansylchlorid (DNS-Cl) reagiert mit primären Aminen in einem alkalischen Medium und bildet hoch fluoreszierende und stabile Dansylamid-Derivate.^[3] Diese Derivate können mit einem Fluoreszenzdetektor (FLD) bei sehr niedrigen Konzentrationen oder mit einem UV-Detektor nachgewiesen werden.^[4]



[Click to download full resolution via product page](#)

Abbildung 2. Arbeitsablauf für die HPLC-FLD-Analyse von 2-Nonanamin nach Dansylchlorid-Derivatisierung.

Detailliertes Versuchsprotokoll: Dansylchlorid-Derivatisierung

Materialien:

- 2-Nonanamin-Standard oder -Probe
- Dansylchlorid-Lösung (z. B. 5 mg/ml in Aceton, frisch zubereitet und lichtgeschützt)

- Natriumbicarbonat-Puffer (0,1 M, pH 9,5-10)
- Prolin-Lösung (z. B. 5 mg/ml in Wasser, zum Quenchen)
- HPLC-Lösungsmittel (Acetonitril und Wasser, HPLC-Qualität)
- Reaktionsgefäß (z. B. 1,5-ml-Amber-Vials)
- Heizblock oder Wasserbad
- HPLC-System mit Fluoreszenz- oder UV-Detektor

Verfahren:

- Probenvorbereitung: 100 µl einer wässrigen Lösung von 2-Nonanamin in ein Reaktionsgefäß geben. 200 µl des Natriumbicarbonat-Puffers (pH 9,5) hinzufügen, um ein alkalisches Milieu sicherzustellen.[5]
- Reagenz-Zugabe: 400 µl der Dansylchlorid-Lösung in Aceton hinzufügen. Das Gefäß sofort verschließen und gut durchmischen.
- Reaktion: Das Reaktionsgemisch für 45 Minuten bei 60°C im Dunkeln inkubieren (z. B. durch Abdecken mit Aluminiumfolie).[6]
- Quenching: Nach dem Abkühlen auf Raumtemperatur 100 µl der Prolin-Lösung hinzufügen, um überschüssiges Dansylchlorid zu verbrauchen. Weitere 10 Minuten bei Raumtemperatur inkubieren.
- Analyse: Die Probe vor der Injektion gegebenenfalls filtrieren (0,45-µm-Spritzenfilter). Einen Aliquot (typischerweise 10-20 µl) in das HPLC-System injizieren.

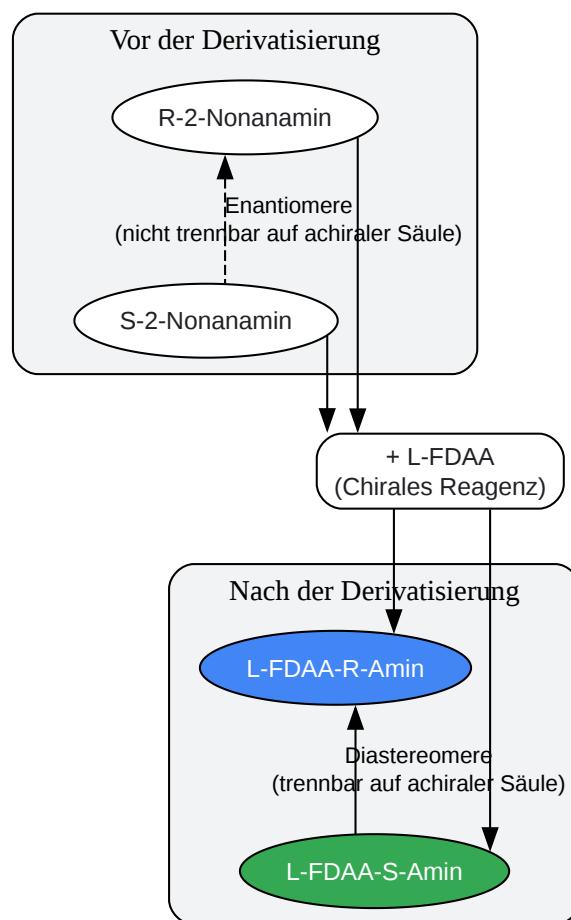
Beispielhafte HPLC-Bedingungen:

- Säule: C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm)
- Mobile Phase A: Wasser mit 0,1% Ameisensäure
- Mobile Phase B: Acetonitril mit 0,1% Ameisensäure

- Gradient: Start bei 50% B, linear auf 95% B über 15 Minuten, 5 Minuten halten, dann zurück zu den Ausgangsbedingungen.
- Flussrate: 1,0 ml/min
- Säulentemperatur: 35°C
- Detektion (FLD): Anregung (Ex) bei 340 nm, Emission (Em) bei 530 nm.[3]
- Detektion (UV): 254 nm.

Methode 3: Chirale Analyse durch Derivatisierung mit Marfey's Reagenz (FDAA)

In der pharmazeutischen Entwicklung ist die Bestimmung der enantiomeren Reinheit von entscheidender Bedeutung. Da 2-Nonanamin ein chirales Zentrum besitzt, ist die Trennung seiner Enantiomere oft erforderlich. Eine indirekte Methode hierfür ist die Derivatisierung mit einem enantiomerenreinen Reagenz, wie z. B. Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alaninamid, FDAA).[7] Die Reaktion von racemischem 2-Nonanamin mit L-FDAA erzeugt ein Paar von Diastereomeren (L-FDAA-D-Amin und L-FDAA-L-Amin). Diese Diastereomere haben unterschiedliche physikalische Eigenschaften und können daher auf einer achiralen Standard-HPLC-Säule (z. B. C18) getrennt werden.[8][9]



[Click to download full resolution via product page](#)

Abbildung 3. Prinzip der chiralen Derivatisierung zur Erzeugung trennbarer Diastereomere.

Detailliertes Versuchsprotokoll: FDAA-Derivatisierung

Materialien:

- 2-Nonanamin-Probe (racemisch oder enantiomer angereichert)
- Marfey's Reagenz (FDAA), 1% (w/v) Lösung in Aceton
- Natriumbicarbonat-Lösung (1 M)
- Salzsäure (2 M)

- HPLC-Lösungsmittel (Acetonitril und Wasser, HPLC-Qualität, oft mit Puffer wie Triethylammoniumphosphat)
- Reaktionsgefäß (z. B. 1,5-ml-Vials)
- Heizblock oder Wasserbad
- HPLC-System mit UV-Detektor

Verfahren:

- Probenvorbereitung: Lösen Sie eine kleine Menge der Aminprobe (ca. 10-50 nmol) in 100 µl 1 M Natriumbicarbonat-Lösung in einem Reaktionsgefäß.[9]
- Reagenz-Zugabe: Fügen Sie 200 µl der 1%igen FDAA-Lösung in Aceton hinzu.
- Reaktion: Das Gemisch gut durchmischen und für 1 Stunde bei 40°C inkubieren.[9]
- Quenching: Nach dem Abkühlen auf Raumtemperatur die Reaktion durch Zugabe von 50 µl 2 M HCl beenden.[9]
- Analyse: Die Probe ist nun bereit für die Injektion in das HPLC-System. Eine Filtration kann erforderlich sein, wenn Partikel vorhanden sind.

Beispielhafte HPLC-Bedingungen:

- Säule: C18-Umkehrphasensäule (z. B. 250 mm x 4,6 mm, 5 µm)
- Mobile Phase A: Wässriger Puffer (z. B. 50 mM Triethylammoniumphosphat, pH 3,0)
- Mobile Phase B: Acetonitril
- Gradient: Ein typischer Gradient beginnt mit einem niedrigeren Acetonitril-Anteil und erhöht diesen langsam, um die Diastereomere zu eluieren. Ein Beispiel: 20% B bis 70% B über 40 Minuten.
- Flussrate: 1,0 ml/min

- Säulentemperatur: 40°C
- Detektion (UV): 340 nm, da die Dinitrophenyl-Gruppe bei dieser Wellenlänge stark absorbiert.[10]

Zusammenfassung der quantitativen Daten

Die Derivatisierung verbessert die Nachweisgrenzen (LOD) und Quantifizierungsgrenzen (LOQ) von 2-Nonanamin erheblich. Die folgende Tabelle fasst die erwartete Leistungsfähigkeit der beschriebenen Methoden zusammen, basierend auf Daten für ähnliche aliphatische Amine.

Methode	Derivatisierungsreagenz	Detektor	Typische LOD	Typische LOQ	Anmerkungen
GC-MS	Trifluoressigsäureanhydrid (TFAA)	MS (SIM)	0,1 - 1 µmol/L	0,5 - 5 µmol/L	Bietet strukturelle Informationen; hohe Selektivität. [11]
HPLC-FLD	9-Fluorenylmetylchloroformat (FMOC-Cl)	FLD	≤20 µg/L (~0,14 µM)	-	Sehr hohe Empfindlichkeit, kann aber durch Matrixeffekte beeinträchtigt werden.[12] [13]
HPLC-FLD	Dansylchlorid (DNS-Cl)	FLD	0,015 - 0,075 µg/mL (~0,1 - 0,5 µM)	0,05 - 0,25 µg/mL (~0,3 - 1,6 µM)	Robuste und weit verbreitete Methode; gute Empfindlichkeit.[6]
HPLC-UV	Marfey's Reagenz (FDAA)	UV (340 nm)	Niedriger pmol-Bereich	-	Primär für die chirale Analyse; bietet gute UV-Empfindlichkeit.[8][10]

Hinweis: Die angegebenen LOD/LOQ-Werte sind repräsentativ für aliphatische Amine und können je nach spezifischer Probenmatrix und Instrumentierung variieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. h-brs.de [h-brs.de]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. Determination of Biogenic Amines in Different Parts of *Lycium barbarum* L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Anwendungs- und Protokoll-Hinweise: Derivatisierung von 2-Nonanamin zur verbesserten Detektion]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079882#derivatization-of-2-nonanamine-for-improved-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com